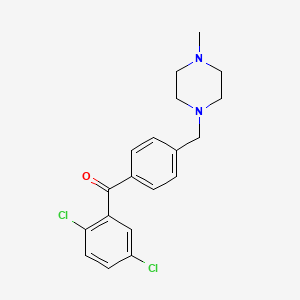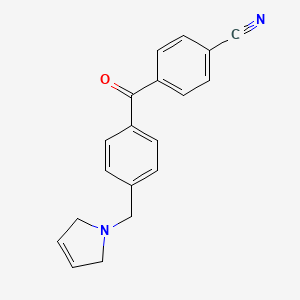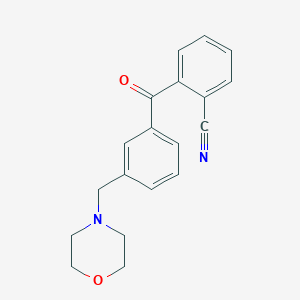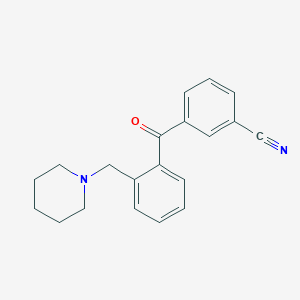
Phytate sodium
説明
Phytate sodium, also known as sodium phytate, is a natural compound found in plant seeds and grains. It is a salt of phytic acid, which is a hexaphosphate ester of inositol. Phytate sodium has gained significant attention in recent years due to its potential health benefits and its use in various scientific research applications.
科学的研究の応用
Dental Stain Removal
Phytate sodium has been evaluated for its efficacy in dental stain removal. A clinical trial compared an experimental sodium phytate-containing dentifrice to a reference dentifrice, finding that sodium phytate may be a suitable additive to improve tooth stain control in conventional dentifrice formulations (Milleman et al., 2018).
Mineral Separation in Mining
Sodium phytate has potential as a flotation depressant in mineral separation processes. Its use in the selective separation of scheelite from calcite in mining was found to be effective, showcasing its role in enhancing mineral processing efficiency (Chen et al., 2018).
Urinary Calcium Reduction
In a study on rats, phytate sodium and other salts were used to examine their effects on urinary calcium excretion. The results indicated that phytate sodium significantly decreased urinary calcium, suggesting its potential application in treating conditions related to calcium metabolism (Grases et al., 2004).
Biocompatibility in Medical Implants
Sodium phytate was used in a study to develop biocompatible coatings on medical implants. The research found that sodium phytate could be incorporated into coatings for Ti6Al4V alloy, used in implants, without adversely affecting their biocompatibility (Zhang et al., 2015).
Enzyme Research and Industry Applications
Sodium phytate plays a role in enzyme research and industrial applications, particularly in the preparation of substrates for phytase assays. It is important for studying enzyme functions and applications in various industries, including animal nutrition (Madsen et al., 2019).
Nutrition and Health Benefits
Phytate sodium, as a form of phytate, has been studied for its roles in human nutrition. Its consumption can offer protection against various diseases, including cancers and heart diseases, and plays a role in mineral absorption and metabolic processes (Kumar et al., 2010).
Calcium Absorption and Bone Health
Sodium phytate's ability to chelate calcium suggests potential applications in studying calcium absorption and bone health. Its interaction with calcium in the body can influence various physiological processes, important in the context of diseases like hypoparathyroidism (Lascelles & Donaldson, 1989).
Textile Industry Application
In textile industry, sodium phytate has been used as an accelerant and fixing agent in the dyeing of double protein fibers with reactive dyes. It influences the dyeing performance and color fastness of fabrics, indicating its utility in textile processing and manufacturing (Cao, 2014).
作用機序
特性
IUPAC Name |
nonasodium;hydron;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.9Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;/q;9*+1/p-9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENRSEGZMITUEF-UHFFFAOYSA-E | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Na9O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7205-52-9 | |
| Record name | Phytate sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHYTATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88496G1ERL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1613081.png)






![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613092.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone](/img/structure/B1613093.png)
![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)



